molecular formula C26H29NO6 B11641368 ethyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate

ethyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11641368
M. Wt: 451.5 g/mol
InChI Key: ZHFZTLZEQXOILK-NDENLUEZSA-N
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Description

Ethyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of Substituents: The 3,4-dimethylphenyl and 3,4,5-trimethoxybenzylidene groups can be introduced through Friedel-Crafts acylation or alkylation reactions.

    Esterification: The carboxylate group can be introduced via esterification reactions using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Scale-up processes also consider cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (4Z)-1-(phenyl)-2-methyl-5-oxo-4-(benzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate
  • Ethyl (4Z)-1-(4-methylphenyl)-2-methyl-5-oxo-4-(4-methoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

Ethyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of multiple methoxy groups can enhance its solubility and interaction with biological targets.

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

ethyl (4Z)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4-[(3,4,5-trimethoxyphenyl)methylidene]pyrrole-3-carboxylate

InChI

InChI=1S/C26H29NO6/c1-8-33-26(29)23-17(4)27(19-10-9-15(2)16(3)11-19)25(28)20(23)12-18-13-21(30-5)24(32-7)22(14-18)31-6/h9-14H,8H2,1-7H3/b20-12-

InChI Key

ZHFZTLZEQXOILK-NDENLUEZSA-N

Isomeric SMILES

CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C=C3)C)C)C

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1=CC2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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